N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
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Overview
Description
“N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a thiazole ring, a sulfonamide group, and a dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Sulfonamide Group: The phenylsulfonamido group can be introduced by reacting the thiazole derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and bases such as sodium hydroxide or potassium carbonate are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, it may be studied for its potential as a bioactive molecule. Compounds with sulfonamide groups are known for their antibacterial properties, and the thiazole ring is a common motif in many biologically active compounds.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The presence of multiple functional groups allows for the exploration of its interactions with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” would depend on its specific biological or chemical context. Generally, compounds with sulfonamide groups inhibit enzymes by mimicking the structure of natural substrates. The thiazole ring may interact with various molecular targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide: can be compared with other sulfonamide-containing compounds such as sulfanilamide, sulfamethoxazole, and sulfadiazine.
Thiazole-containing compounds: like thiamine (vitamin B1) and ritonavir (an antiretroviral drug) share structural similarities.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other compounds.
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-8-14(2)10-15(9-13)20-18(23)11-16-12-26-19(21-16)22-27(24,25)17-6-4-3-5-7-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTSBRQTWVSYSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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